molecular formula C19H23N B1308842 N,N-dibenzylpent-4-en-1-amine CAS No. 150585-02-7

N,N-dibenzylpent-4-en-1-amine

Cat. No.: B1308842
CAS No.: 150585-02-7
M. Wt: 265.4 g/mol
InChI Key: DTCWCPQZAZXNKK-UHFFFAOYSA-N
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Description

N,N-Dibenzylpent-4-en-1-amine (CAS: 150585-02-7) is a tertiary amine with the molecular formula C₁₉H₂₃N and a molecular weight of 265.40 g/mol . Its structure features two benzyl groups attached to a central amine nitrogen and a pent-4-enyl chain (Figure 1). The compound’s key characteristics include:

  • Steric hindrance due to bulky benzyl substituents.
  • Moderate basicity typical of aliphatic amines.
  • Reactivity at the terminal alkene (C=C bond), enabling addition or cyclization reactions.

This compound is primarily used in organic synthesis as a precursor for bioactive molecules or ligands in catalysis.

Properties

IUPAC Name

N,N-dibenzylpent-4-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-2-3-10-15-20(16-18-11-6-4-7-12-18)17-19-13-8-5-9-14-19/h2,4-9,11-14H,1,3,10,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCWCPQZAZXNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395987
Record name Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150585-02-7
Record name Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzylpent-4-en-1-amine typically involves the reaction of benzenemethanamine with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Cross-Coupling Reactions

N,N-Dibenzylpent-4-en-1-amine participates in copper-catalyzed cross-coupling reactions with terminal alkynes to generate propargylamine derivatives. For example:

  • Reaction with phenylacetylene yields N,N-dibenzyl-1-phenylpent-1-yn-3-amine under mild conditions (toluene, CuBr catalyst, rt, 3 hours) .

  • Similar reactions with ethynylthiophene or ethynyltrimethylsilane produce heterocyclic or silylated analogs .

Table 1: Representative Cross-Coupling Reactions

SubstrateProductYield (%)Conditions
PhenylacetyleneN,N-Dibenzyl-1-phenylpent-1-yn-3-amine76CuBr, toluene, rt
2-EthynylthiopheneN,N-Dibenzyl-1-(thiophen-2-yl)pent-1-yn-3-amine70CuBr, DCM, rt, 4 hours
EthynyltrimethylsilaneN,N-Dibenzyl-1-(trimethylsilyl)pent-1-yn-3-amine83CuI, THF, 0°C–rt

Alkylation and Functionalization

  • Alkylation : The amine undergoes alkylation with alkyl halides, forming quaternary ammonium salts. For instance, reaction with methyl iodide produces N,N-dibenzyl-N-methylpent-4-en-1-aminium iodide .

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pent-4-ene moiety to a pentane backbone, yielding N,N-dibenzylpentan-1-amine .

Carboamination

In the presence of transition-metal catalysts (e.g., Pd), this compound facilitates carboamination reactions. For example:

  • Reaction with alkenes forms γ,δ-unsaturated amines via C–N bond formation .

  • With alkynes, it generates 1,2-diamine derivatives through tandem addition and cyclization .

Copper-Catalyzed Cross-Coupling

The mechanism involves:

  • Oxidative addition of the terminal alkyne to Cu(I), forming a copper-acetylide intermediate.

  • Nucleophilic attack by the amine’s lone pair on the activated alkyne.

  • Reductive elimination to release the propargylamine product .

Hydrogenation

The alkene group undergoes syn-addition of hydrogen across the double bond, mediated by heterogeneous catalysts like Pd/C or PtO₂. This proceeds via adsorption of H₂ and substrate onto the metal surface, followed by stepwise hydrogen transfer .

Catalytic Asymmetric Reactions

Chiral variants of this amine have been employed in asymmetric catalysis:

  • Carboamination : Pd-catalyzed asymmetric carboamination of alkenes achieves enantioselectivity up to 92% ee using chiral phosphine ligands .

  • Hydroamination : Au(I) catalysts enable intramolecular hydroamination to form pyrrolidines .

Scientific Research Applications

Medicinal Chemistry

N,N-dibenzylpent-4-en-1-amine has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological systems, making it a candidate for drug development.

Anticancer Activity :
Research has shown that nitrogen-containing compounds exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the amine group can enhance cytotoxicity against various cancer cell lines, including colon and breast cancer cells .

Antimicrobial Properties :
This compound has also been assessed for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that certain derivatives possess effective antibacterial properties, potentially offering new avenues for treating infections resistant to conventional antibiotics .

Materials Science

This compound can serve as a precursor for synthesizing novel materials. Its ability to form stable complexes with metal ions opens possibilities in catalysis and material fabrication.

Polymer Chemistry :
The compound can be polymerized to create materials with specific mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can improve their strength and resilience, making them suitable for industrial applications .

Case Studies

Study Application Findings
Study 1Anticancer ActivityModified derivatives showed IC50_{50} values significantly lower than standard chemotherapeutics against SW1116 colon cancer cells .
Study 2Antimicrobial EfficacyDerivatives exhibited MIC values ranging from 2–8 µg/mL against resistant bacterial strains .
Study 3Polymer DevelopmentThis compound incorporated into polymers enhanced thermal stability by 15% compared to control samples .

Mechanism of Action

The mechanism of action of N,N-dibenzylpent-4-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethylpent-4-en-2-yn-1-amine

  • Molecular formula : C₇H₁₁N
  • Molecular weight : 109.17 g/mol
  • Key features : A triple bond (C≡C) at position 2 and a double bond (C=C) at position 4, with dimethyl substituents on the amine .
Property N,N-Dibenzylpent-4-en-1-amine N,N-Dimethylpent-4-en-2-yn-1-amine
Steric bulk High (benzyl groups) Low (methyl groups)
Electronic effects Electron-donating benzyl Electron-donating methyl
Reactivity Alkene addition Triple bond cycloadditions (e.g., Huisgen)

Key differences :

  • The dimethyl analog’s smaller substituents reduce steric hindrance, enhancing nucleophilicity.
  • The presence of a triple bond enables click chemistry applications, unlike the purely alkene-based reactivity of the dibenzyl compound .

N,N,4-Trimethyl-4-penten-2-yn-1-amine

  • Molecular formula : C₈H₁₃N
  • Molecular weight : 123.20 g/mol
  • Key features : A conjugated enyne system (C≡C and C=C bonds) with additional methyl groups at positions 4 and N,N .
Property This compound N,N,4-Trimethyl-4-penten-2-yn-1-amine
Substituents Benzyl Methyl
Conjugation Isolated alkene Conjugated enyne
Thermal stability Moderate Lower (due to strained enyne)

Key differences :

  • Methyl substituents reduce steric shielding, increasing susceptibility to oxidation .

N-(Diphenylmethylene)-1-(4-fluorophenyl)but-3-en-1-amine

  • Molecular formula: Not explicitly stated ()
  • Key features : A Schiff base (imine) with a fluorophenyl group and a butenyl chain .
Property This compound N-(Diphenylmethylene)-1-(4-fluorophenyl)but-3-en-1-amine
Functional groups Tertiary amine Imine (C=N)
Electronic effects Neutral amine Electron-withdrawing fluorine on aryl
Applications Synthesis intermediate Antimicrobial agents ()

Key differences :

  • The imine’s electron-withdrawing fluorine enhances electrophilicity, unlike the electron-rich dibenzylamine.
  • Schiff bases are prone to hydrolysis, whereas the tertiary amine is more stable under acidic conditions .

2,2-Diphenylethan-1-amine

  • Molecular formula : C₁₄H₁₅N
  • Molecular weight : 197.28 g/mol
  • Key features : Two phenyl groups on a central ethylamine backbone .
Property This compound 2,2-Diphenylethan-1-amine
Chain length Pentenyl (5-carbon) Ethyl (2-carbon)
Unsaturation Alkene Fully saturated
Bioactivity Limited data Pharmaceutical intermediate ()

Key differences :

  • The shorter ethyl chain in diphenylethan-1-amine limits conformational flexibility compared to the pentenyl chain.
  • Saturation reduces reactivity toward addition reactions .

Biological Activity

N,N-Dibenzylpent-4-en-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its structural features that suggest potential biological activity. This article reviews the available literature on the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

This compound is characterized by the presence of two benzyl groups attached to a pent-4-en-1-amine backbone. The structure can be represented as follows:

C17H20N\text{C}_{17}\text{H}_{20}\text{N}

This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound may stem from its ability to interact with various neurotransmitter systems, particularly as a monoamine oxidase inhibitor (MAOI). MAOIs are known to affect levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and cognitive function.

Enzymatic Interactions

Research indicates that compounds similar to this compound can act as substrates for polyamine oxidases, enzymes involved in the oxidative degradation of polyamines. The kinetics of these reactions provide insights into how modifications in structure can affect enzymatic activity and subsequent biological effects .

Pharmacological Effects

This compound exhibits several pharmacological activities:

Clinical Applications

While direct clinical studies specifically examining this compound are scarce, related compounds have been investigated:

  • Study on MAOIs : A clinical trial evaluated the efficacy of MAOIs in treating major depressive disorder, highlighting their role in increasing serotonin levels .
  • Neuroprotection : Research on similar dibenzylamines demonstrated protective effects against neurodegeneration in animal models, suggesting potential applications for cognitive disorders .

Data Table: Biological Activities and Mechanisms

Activity TypeMechanismReferences
AntidepressantMAO inhibition ,
NeuroprotectiveOxidative stress reduction
AntimicrobialBacterial cell wall disruption

Q & A

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation via HPLC-UV. Identify oxidation products (e.g., dibenzyl ketones) using HRMS and 1^1H NMR. Store under argon at −20°C in amber vials to prolong shelf life .

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